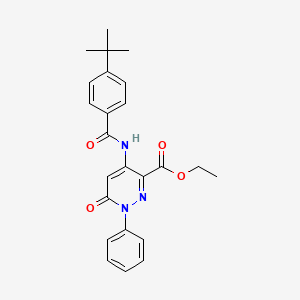
ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.18450629 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 942009-79-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O4, with a molecular weight of 419.5 g/mol. The compound features a dihydropyridazine core that is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 942009-79-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dihydropyridazine structure allows for potential binding to G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways.
Research indicates that compounds with similar structures can modulate the activity of GPCRs, leading to alterations in intracellular signaling cascades such as the phosphoinositide pathway and cyclic nucleotide signaling . This modulation can result in various biological effects, including anti-inflammatory and analgesic activities.
Antimicrobial Activity
Studies have demonstrated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, one study reported that related compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. A case study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . Further research is needed to elucidate the specific pathways involved and the efficacy across different cancer types.
Case Studies
- Antimicrobial Efficacy : A recent study tested various derivatives of dihydropyridazines against common pathogens. The results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies showed that the compound could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests a potential role in cancer therapy .
Properties
IUPAC Name |
ethyl 4-[(4-tert-butylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-5-31-23(30)21-19(15-20(28)27(26-21)18-9-7-6-8-10-18)25-22(29)16-11-13-17(14-12-16)24(2,3)4/h6-15H,5H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESBTIWMYOQEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














